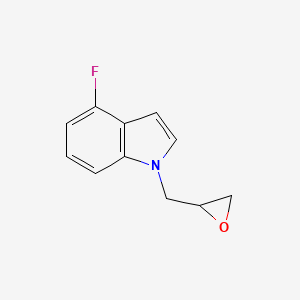

1-n-Glycidyl-4-fluoro-indole

Description

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

4-fluoro-1-(oxiran-2-ylmethyl)indole |

InChI |

InChI=1S/C11H10FNO/c12-10-2-1-3-11-9(10)4-5-13(11)6-8-7-14-8/h1-5,8H,6-7H2 |

InChI Key |

SIUOZYOLMBWWRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CN2C=CC3=C2C=CC=C3F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural differences among similar compounds are summarized below:

- Fluorine Position : Fluorine at the 4-position (target compound) vs. 5-position (e.g., ) alters electronic distribution and steric interactions. The 4-F substitution may enhance ring electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution or hydrogen bonding .

- N-Substituents : The glycidyl group’s epoxide offers unique reactivity for ring-opening reactions, contrasting with the benzyl () or carboxamide () groups, which prioritize steric bulk or hydrogen-bonding capabilities.

Physicochemical Properties

- The glycidyl group’s polarity may enhance solubility in DMSO or THF but requires anhydrous handling to prevent hydrolysis .

Preparation Methods

Nitro Reduction and Cyclization (Patent CN103420892A)

The most industrially scalable method derives from the preparation of 4-fluoroindole, as detailed in Chinese Patent CN103420892A. The process involves:

-

Condensation : Reacting 2-fluoro-6-nitrotoluene with dimethylformamide dimethylacetal (DMF-DMA) at 120°C for 20 hours to form (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylenamine.

-

Hydrogenation : Catalytic hydrogenation using Pd/C in methanol at room temperature under 0.2–3.0 MPa H₂ pressure reduces the nitro group to an amine while inducing cyclization to 4-fluoroindole.

Key Data :

-

Yield: ~85–90% after purification.

-

Advantages: Cost-effective starting materials, suitability for large-scale production.

-

Limitations: Requires strict control of hydrogenation conditions to avoid over-reduction.

N-Glycidylation of 4-Fluoro-Indole

Epichlorohydrin Alkylation (US4284573A)

The glycidyl group is introduced via reaction with epichlorohydrin under basic conditions, as adapted from US Patent 4284573A:

-

Alkylation : 4-Fluoro-indole is treated with epichlorohydrin in a polar aprotic solvent (e.g., DMF) at 60–80°C.

-

Dehydrohalogenation : Addition of aqueous NaOH (20–30%) eliminates HCl, forming the epoxide ring.

Optimization Insights :

Direct Epoxidation of Allylic Intermediates

An alternative approach involves synthesizing N-allyl-4-fluoro-indole followed by epoxidation with m-CPBA (meta-chloroperbenzoic acid). However, this method suffers from poor regioselectivity and lower yields (~50%) due to competing oxidation of the indole ring.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

Fluorination Regioselectivity

The 4-fluoro substitution is achieved through directed ortho-metalation strategies or via nitration/fluorination sequences. In the patent route, the fluorine’s position is dictated by the starting material (2-fluoro-6-nitrotoluene), ensuring regiochemical fidelity during cyclization.

Glycidylation Specificity

The indole nitrogen’s moderate nucleophilicity necessitates activation via deprotonation (e.g., using NaH) before epichlorohydrin attack. Competing O-glycidylation is negligible due to the indole’s electron-rich nitrogen.

Challenges and Mitigation Strategies

-

Epoxide Stability : The glycidyl group is prone to ring-opening under acidic or nucleophilic conditions. Storage under anhydrous, inert atmospheres is critical.

-

Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates this compound from unreacted starting materials.

-

Scale-Up Limitations : Batch hydrogenation in the 4-fluoroindole step requires specialized equipment, favoring continuous-flow systems for industrial adoption .

Q & A

Q. What methodologies assess the compound’s potential as a precursor in multi-step syntheses?

- Methodological Answer : Evaluate compatibility with cross-coupling (e.g., Suzuki-Miyaura) by monitoring epoxy ring integrity via ¹H NMR. Screen protecting groups (e.g., Boc for amines) to prevent side reactions. Kinetic studies (e.g., in situ IR) track intermediate formation rates under catalytic conditions (e.g., Pd(PPh₃)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.